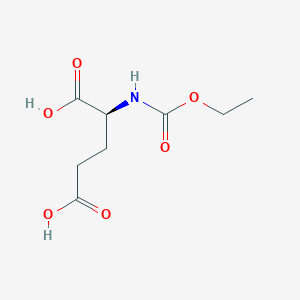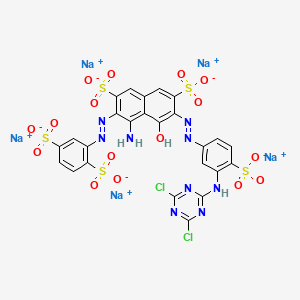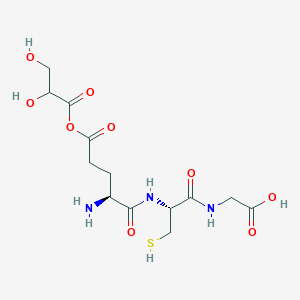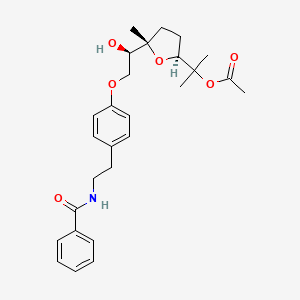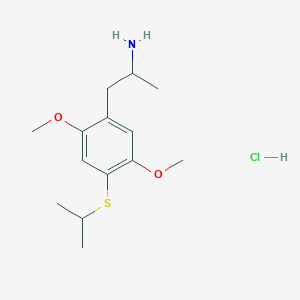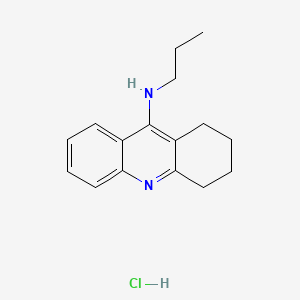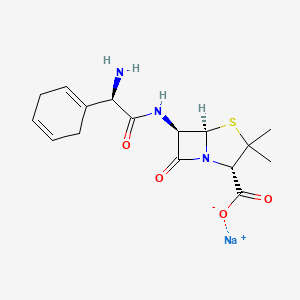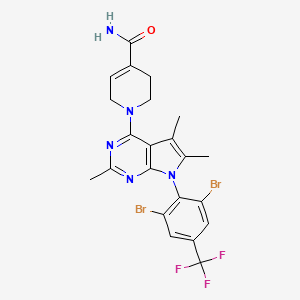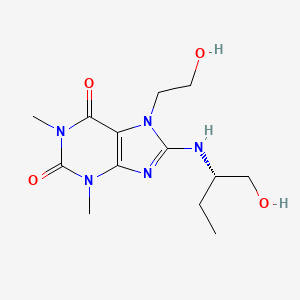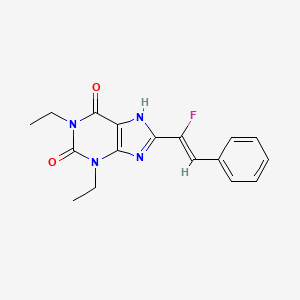
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a fluorostyryl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(alpha-fluorostyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and alpha-fluorostyrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the fluorostyryl group is introduced to the xanthine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorostyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(alpha-fluorostyryl)xanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorostyryl group may enhance its binding affinity or selectivity, leading to specific biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine compound used in respiratory therapies.
8-(Fluorostyryl)xanthine: A similar compound without the diethyl groups.
Uniqueness
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)xanthine is unique due to the presence of both diethyl and fluorostyryl groups, which may impart distinct chemical and biological properties compared to other xanthine derivatives.
属性
CAS 编号 |
155271-68-4 |
|---|---|
分子式 |
C17H17FN4O2 |
分子量 |
328.34 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(Z)-1-fluoro-2-phenylethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17FN4O2/c1-3-21-15-13(16(23)22(4-2)17(21)24)19-14(20-15)12(18)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,19,20)/b12-10- |
InChI 键 |
XNKZJPHRMWSVHC-BENRWUELSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C(=C/C3=CC=CC=C3)/F |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C(=CC3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



